molecular formula C14H16N2O2 B14526782 1-Benzyl-4-methyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole CAS No. 62294-23-9

1-Benzyl-4-methyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole

Cat. No.: B14526782
CAS No.: 62294-23-9
M. Wt: 244.29 g/mol
InChI Key: ASDYEUVACAMLNZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a benzyl group, a methyl group, and an oxirane (epoxide) moiety attached to the pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-Benzyl-4-methyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Oxirane Moiety: The oxirane moiety can be introduced through the reaction of the pyrazole derivative with an epoxide, such as epichlorohydrin, under basic conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-4-methyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxirane ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxirane ring, with nucleophiles such as amines, thiols, or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-methyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive oxirane moiety.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole involves its interaction with various molecular targets and pathways. The oxirane moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzyl and methyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

1-Benzyl-4-methyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole can be compared with other similar compounds, such as:

    1-Benzyl-3-(oxiran-2-ylmethoxy)-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-Methyl-3-(oxiran-2-ylmethoxy)-1H-pyrazole: Lacks the benzyl group, which may influence its binding affinity and specificity.

    1-Benzyl-4-methyl-1H-pyrazole:

The presence of the oxirane moiety in this compound makes it unique and versatile for various applications in research and industry.

Properties

CAS No.

62294-23-9

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-benzyl-4-methyl-3-(oxiran-2-ylmethoxy)pyrazole

InChI

InChI=1S/C14H16N2O2/c1-11-7-16(8-12-5-3-2-4-6-12)15-14(11)18-10-13-9-17-13/h2-7,13H,8-10H2,1H3

InChI Key

ASDYEUVACAMLNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1OCC2CO2)CC3=CC=CC=C3

Origin of Product

United States

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